molecular formula C8H10O3 B3179806 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one CAS No. 61380-96-9

7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

Cat. No.: B3179806
CAS No.: 61380-96-9
M. Wt: 154.16 g/mol
InChI Key: DYXHDLWIDMRVPI-UHFFFAOYSA-N
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Description

7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by its hexahydro-2H-3,5-methanocyclopenta[b]furan core, which is further functionalized with a hydroxyl group at the 7th position. Its molecular formula is C8H10O3, and it has a molecular weight of 154.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by selective hydroxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining the desired purity levels. The use of automated systems and real-time monitoring ensures consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ketones, aldehydes, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
  • 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

Uniqueness

7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is unique due to its specific hydroxylation pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

9-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-3-1-4-5(2-3)11-8(10)6(4)7/h3-7,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXHDLWIDMRVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 2
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 3
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 4
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 5
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 6
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

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